REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9](Cl)=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[NH3:12]>O1CCCC1>[F:1][C:2]1[C:3]([C:9]([NH2:12])=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The yellowish suspension is subsequently stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the material on the filter is washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo at 40° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |